REACTION_CXSMILES
|
[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)N=C=NC(C)C.CN(C1C=CC=CN=1)C.CN1C=CN=C1.ClCCl.CN([CH:74]=[O:75])C>ClCCl>[CH3:74][O:75][C:21]1[CH:20]=[CH:19][C:18]([CH:5]2[NH:1][CH:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4]2)=[CH:23][CH:22]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
DIC DMAP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(N=C=NC(C)C)C.CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
|
Quantity
|
0.4 mmol
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
DCM DMF
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl.CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 8-10 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in reaction vessel
|
Type
|
FILTRATION
|
Details
|
After 30 min. the resin was filtered
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
WASH
|
Details
|
The resin was washed three times with DCM
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to remove Fmoc group
|
Type
|
WASH
|
Details
|
The resin was washed three times with DCM
|
Type
|
ADDITION
|
Details
|
treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the trityl group of Cys
|
Type
|
WASH
|
Details
|
After washing the resin with DCM 3 times
|
Type
|
ADDITION
|
Details
|
a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
WAIT
|
Details
|
the stirring was continued for 8-10 hrs
|
Duration
|
9 (± 1) h
|
Type
|
WASH
|
Details
|
The resin was washed three times with DCM
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
It was treated with a mixture of dioxan-MeOH-4N
|
Type
|
STIRRING
|
Details
|
NaOH (30:9:1, 20 ml) for 30 min under stirring
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the resin was filtered
|
Type
|
WASH
|
Details
|
washed with 2 ml of water
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×70 ml)
|
Type
|
WASH
|
Details
|
The combined EtOAc layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
9 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)N=C=NC(C)C.CN(C1C=CC=CN=1)C.CN1C=CN=C1.ClCCl.CN([CH:74]=[O:75])C>ClCCl>[CH3:74][O:75][C:21]1[CH:20]=[CH:19][C:18]([CH:5]2[NH:1][CH:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4]2)=[CH:23][CH:22]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
DIC DMAP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(N=C=NC(C)C)C.CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
|
Quantity
|
0.4 mmol
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
DCM DMF
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl.CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 8-10 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in reaction vessel
|
Type
|
FILTRATION
|
Details
|
After 30 min. the resin was filtered
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
WASH
|
Details
|
The resin was washed three times with DCM
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to remove Fmoc group
|
Type
|
WASH
|
Details
|
The resin was washed three times with DCM
|
Type
|
ADDITION
|
Details
|
treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the trityl group of Cys
|
Type
|
WASH
|
Details
|
After washing the resin with DCM 3 times
|
Type
|
ADDITION
|
Details
|
a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
WAIT
|
Details
|
the stirring was continued for 8-10 hrs
|
Duration
|
9 (± 1) h
|
Type
|
WASH
|
Details
|
The resin was washed three times with DCM
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
It was treated with a mixture of dioxan-MeOH-4N
|
Type
|
STIRRING
|
Details
|
NaOH (30:9:1, 20 ml) for 30 min under stirring
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the resin was filtered
|
Type
|
WASH
|
Details
|
washed with 2 ml of water
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×70 ml)
|
Type
|
WASH
|
Details
|
The combined EtOAc layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
9 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)N=C=NC(C)C.CN(C1C=CC=CN=1)C.CN1C=CN=C1.ClCCl.CN([CH:74]=[O:75])C>ClCCl>[CH3:74][O:75][C:21]1[CH:20]=[CH:19][C:18]([CH:5]2[NH:1][CH:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4]2)=[CH:23][CH:22]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
DIC DMAP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(N=C=NC(C)C)C.CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
|
Quantity
|
0.4 mmol
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
DCM DMF
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl.CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 8-10 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in reaction vessel
|
Type
|
FILTRATION
|
Details
|
After 30 min. the resin was filtered
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
WASH
|
Details
|
The resin was washed three times with DCM
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to remove Fmoc group
|
Type
|
WASH
|
Details
|
The resin was washed three times with DCM
|
Type
|
ADDITION
|
Details
|
treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the trityl group of Cys
|
Type
|
WASH
|
Details
|
After washing the resin with DCM 3 times
|
Type
|
ADDITION
|
Details
|
a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
WAIT
|
Details
|
the stirring was continued for 8-10 hrs
|
Duration
|
9 (± 1) h
|
Type
|
WASH
|
Details
|
The resin was washed three times with DCM
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
It was treated with a mixture of dioxan-MeOH-4N
|
Type
|
STIRRING
|
Details
|
NaOH (30:9:1, 20 ml) for 30 min under stirring
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the resin was filtered
|
Type
|
WASH
|
Details
|
washed with 2 ml of water
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×70 ml)
|
Type
|
WASH
|
Details
|
The combined EtOAc layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
9 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |